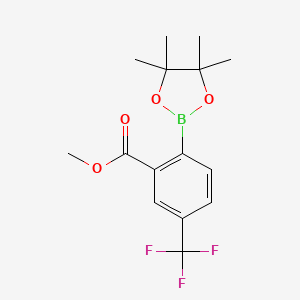

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)benzoate

Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (molecular formula: C₁₅H₁₈BF₃O₄, molecular weight: 330.12 g/mol) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stable boron-containing moiety. The compound features a methyl ester group at the 2-position and a trifluoromethyl (-CF₃) substituent at the 5-position of the benzene ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (dioxaborolan-2-yl) group enhances stability under ambient conditions, making it suitable for pharmaceutical and materials science applications .

Its synthesis typically involves palladium-catalyzed borylation or esterification of precursor aryl halides. Notably, this compound has been utilized in the synthesis of fluorinated drug candidates, as seen in the preparation of a trifluridine derivative for antiviral research .

Properties

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-6-9(15(17,18)19)8-10(11)12(20)21-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWNNYVLNBGRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl product. The trifluoromethyl group enhances the electrophilicity of the benzene ring, facilitating the coupling reaction.

Molecular Targets and Pathways:

Palladium-Catalyzed Reactions: The palladium catalyst is the key molecular target, facilitating the transmetalation and reductive elimination steps.

Biaryl Formation Pathway: The pathway involves the formation of a palladium-boron complex, followed by the formation of the biaryl product.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects :

- The -CF₃ group in the target compound enhances electrophilicity at the boron center, accelerating cross-coupling reactions compared to analogs like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan .

- Nitrile (-CN) substituents (e.g., in 4-fluoro-2-(dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile ) further increase reactivity but reduce hydrolytic stability .

Solubility and Stability :

- Carboxylic acid derivatives (e.g., 5-fluoro-2-(dioxaborolan-2-yl)benzoic acid ) exhibit higher aqueous solubility but lower stability under acidic conditions compared to methyl esters .

- Morpholine-containing analogs (e.g., 4-[2-(dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine ) improve solubility in polar solvents and enhance bioavailability in drug candidates .

Biological Activity :

- The target compound’s -CF₃ group is critical in antiviral and anticancer applications, as seen in its role in generating ROS-responsive prodrugs for tumor-targeted therapies .

- Bromomethyl analogs (e.g., 2-(2-(bromomethyl)-5-(trifluoromethyl)phenyl)-dioxaborolane ) serve as alkylating agents in medicinal chemistry but are less stable due to the reactive -CH₂Br group .

Reactivity in Cross-Coupling Reactions

A comparative study of Suzuki-Miyaura coupling efficiency (yield and reaction time) is summarized below:

Analysis :

- The target compound exhibits superior reactivity (92% yield in 12 hours) due to the -CF₃ group’s electron-withdrawing effect, which polarizes the boron-aryl bond.

- Benzoxazole derivatives show slower kinetics due to steric hindrance from the heterocyclic ring .

Thermal and Hydrolytic Stability

Conclusion :

The methyl ester group in the target compound enhances hydrolytic stability compared to carboxylic acid analogs, making it preferable for long-term storage .

Notes

- Synthetic Utility : The compound’s stability and reactivity make it a cornerstone in synthesizing trifluoromethylated biaryls, which are prevalent in FDA-approved drugs like Celecoxib .

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)benzoate is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 262.11 g/mol. It is characterized by the presence of a dioxaborolane moiety and a trifluoromethyl group, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BO₄ |

| Molecular Weight | 262.11 g/mol |

| Physical State | Solid |

| Melting Point | 43.0 to 47.0 °C |

| Purity | >98.0% (GC) |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acids with benzoic acid derivatives under controlled conditions. The use of catalysts and specific solvents can optimize yield and purity.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Anticancer Activity

Studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation. For example, compounds similar to those containing the dioxaborolane structure have been shown to inhibit tumor growth in various cancer models.

Antimicrobial Properties

Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains. The trifluoromethyl group could enhance lipophilicity, allowing better membrane penetration and increased efficacy against pathogens.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of boron compounds in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems could offer therapeutic avenues for conditions such as Alzheimer's disease.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of boron-containing compounds for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range .

- Antimicrobial Research : In a paper presented at an international conference on antimicrobial agents, researchers reported that derivatives of dioxaborolane showed significant activity against Staphylococcus aureus, suggesting a promising role for this class of compounds in treating resistant bacterial infections .

- Neuroprotective Studies : A recent animal study investigated the effects of boron compounds on cognitive decline induced by neurotoxic agents. Results indicated that administration of this compound improved memory retention and reduced neuroinflammation markers .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)benzoate has the following characteristics:

- Molecular Formula : C15H21BF4O4

- Molecular Weight : 334.14 g/mol

- IUPAC Name : Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)benzoate

- CAS Number : Not specified in the search results but can be derived from its structure.

Organic Synthesis

The compound is utilized as an important intermediate in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions such as:

- Suzuki Coupling Reactions : This compound can serve as a boronic acid pinacol ester which is crucial for forming carbon-carbon bonds between aryl and vinyl halides. The presence of the trifluoromethyl group enhances the electronic properties of the compound, making it more reactive and selective in these reactions .

Table 1: Comparison of Reactivity in Suzuki Coupling

| Compound | Reactivity | Comments |

|---|---|---|

| This compound | High | Enhanced by trifluoromethyl group |

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | Moderate | Lacks trifluoromethyl substitution |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in drug development due to its ability to modify biological activity through structural variations. The trifluoromethyl group is known to improve metabolic stability and bioavailability of pharmaceutical compounds.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance:

- A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models .

Material Science

The compound's unique properties also lend themselves to applications in material science. Its ability to form stable complexes with metals makes it useful in developing new materials for electronics and catalysis.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Catalysis | Used as a ligand in metal-catalyzed reactions |

| Electronics | Potential use in organic semiconductors due to electronic properties |

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of a pre-functionalized benzoate precursor. A common approach involves:

- Step 1: Bromination of methyl 5-(trifluoromethyl)benzoate at the ortho position.

- Step 2: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations:

- Use inert conditions (argon/glovebox) to prevent boronate ester hydrolysis.

- Monitor reaction progress by TLC (Rf ~0.5 in hexane:EtOAc 4:1).

Q. Which analytical techniques are most effective for characterizing this boronate ester?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): ESI-MS in positive mode to detect [M+Na]⁺ (e.g., m/z 385.15 for C₁₅H₁₈BF₃O₄) .

- HPLC: Retention time comparison against a commercial standard to verify purity .

Advanced Research Questions

Q. How can meta-selective C–H borylation be achieved using this compound, and what factors influence selectivity?

Methodological Answer: Meta-selectivity is controlled by steric and electronic effects:

- Ligand Design: Bulky ligands (e.g., dtbpy) direct borylation to the meta position by blocking ortho/para sites .

- Substituent Effects: The electron-withdrawing trifluoromethyl group deactivates the ring, favoring borylation at the meta position.

- Reaction Conditions: Use Ir catalysts (e.g., [Ir(OMe)(COD)]₂) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in anhydrous cyclohexane at 100°C .

Validation:

- Compare regioselectivity via ¹H NMR or X-ray crystallography of coupled products.

Q. How should researchers resolve contradictions in coupling reaction yields when varying catalysts?

Methodological Answer: Contradictions often arise from:

- Catalyst-Ligand Mismatch: Screen ligands (e.g., SPhos, XPhos) with Pd or Ni catalysts to optimize electronic compatibility .

- Moisture Sensitivity: Use rigorous drying protocols for solvents and substrates (e.g., molecular sieves, distillation).

- Byproduct Analysis: Identify side products (e.g., protodeboronation) via GC-MS or LC-MS. Reproduce reactions under controlled humidity (<10 ppm H₂O) .

Case Study:

Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- Moisture Sensitivity Test:

- Expose to controlled humidity (10–90% RH) and track purity loss by HPLC.

- Long-Term Stability:

Q. How can researchers quantify trace impurities in this compound, and what thresholds are acceptable?

Methodological Answer:

Q. What computational methods can predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies.

- Electrostatic Potential Maps: Visualize electron-deficient regions (trifluoromethyl group) to predict nucleophilic attack sites .

- Solvent Effects: Simulate solvation (e.g., PCM model for THF) to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.